molecular formula C20H18F6N2O3 B14111678 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

Cat. No.: B14111678
M. Wt: 448.4 g/mol
InChI Key: FWMGLOAAIQCCSP-UHFFFAOYSA-N
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Description

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate is a complex organic compound that features a piperidine ring, a phenoxy group, and a pyridine ring with trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the piperidine derivative and the phenoxy-pyridine derivative. These intermediates are then coupled under specific reaction conditions, such as the presence of a base or a catalyst, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and phenoxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine
  • 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine hydrochloride

Uniqueness

Compared to similar compounds, 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate may exhibit unique properties due to the presence of the trifluoroacetate group. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C20H18F6N2O3

Molecular Weight

448.4 g/mol

IUPAC Name

2-[3-(piperidin-4-ylidenemethyl)phenoxy]-5-(trifluoromethyl)pyridine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H17F3N2O.C2HF3O2/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13;3-2(4,5)1(6)7/h1-5,10-12,22H,6-9H2;(H,6,7)

InChI Key

FWMGLOAAIQCCSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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